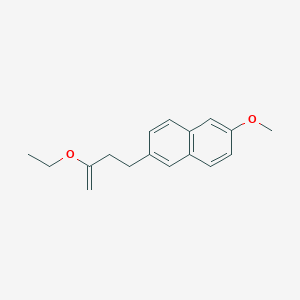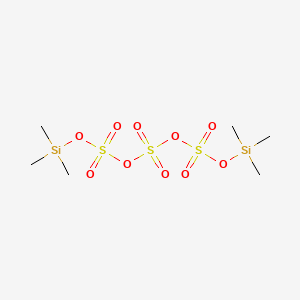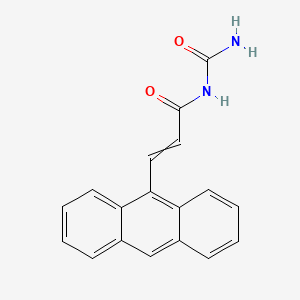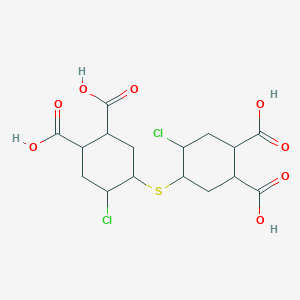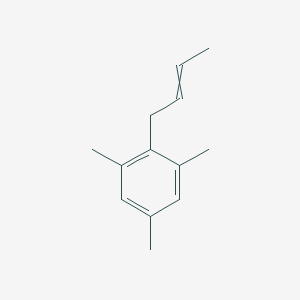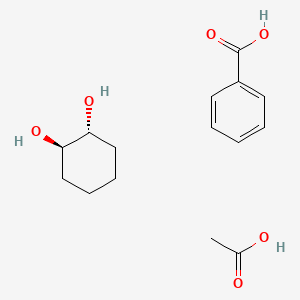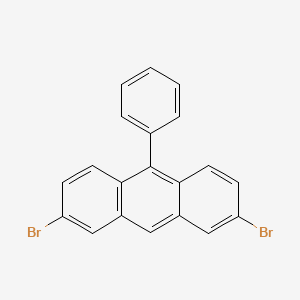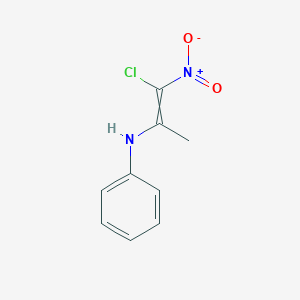![molecular formula C9H18SSi B14500789 Silane, [(3,3-dimethyl-1-butynyl)thio]trimethyl- CAS No. 63135-81-9](/img/structure/B14500789.png)
Silane, [(3,3-dimethyl-1-butynyl)thio]trimethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Silane, [(3,3-dimethyl-1-butynyl)thio]trimethyl- is an organosilicon compound with the molecular formula C9H18Si. It is also known as (3,3-dimethyl-1-butynyl) (trimethyl)silane. This compound is characterized by the presence of a silicon atom bonded to a trimethylsilyl group and a 3,3-dimethyl-1-butynyl group. It is used in various chemical reactions and has applications in different fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Silane, [(3,3-dimethyl-1-butynyl)thio]trimethyl- typically involves the reaction of 3,3-dimethyl-1-butyne with trimethylsilyl chloride in the presence of a base such as sodium hydride or potassium tert-butoxide. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the silane compound. The general reaction scheme is as follows:
3,3-dimethyl-1-butyne+trimethylsilyl chloridebaseSilane, [(3,3-dimethyl-1-butynyl)thio]trimethyl-
Industrial Production Methods
In an industrial setting, the production of Silane, [(3,3-dimethyl-1-butynyl)thio]trimethyl- may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Silane, [(3,3-dimethyl-1-butynyl)thio]trimethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding silanols or siloxanes.
Reduction: It can be reduced to form silanes with different substituents.
Substitution: The trimethylsilyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like halides or alkoxides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include silanols, siloxanes, and various substituted silanes, depending on the reaction conditions and reagents used.
Scientific Research Applications
Silane, [(3,3-dimethyl-1-butynyl)thio]trimethyl- has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-silicon bonds.
Biology: The compound can be used in the modification of biomolecules for research purposes.
Industry: It is used in the production of advanced materials, including coatings and adhesives.
Mechanism of Action
The mechanism of action of Silane, [(3,3-dimethyl-1-butynyl)thio]trimethyl- involves the interaction of the silicon atom with various molecular targets. The silicon atom can form strong bonds with oxygen and fluorine, making it useful in reactions that require high affinity for these elements. The compound can also act as a radical donor or hydride donor, depending on the reaction conditions.
Comparison with Similar Compounds
Similar Compounds
Trimethylsilane: An organosilicon compound with the formula (CH3)3SiH. It is used in the semiconductor industry and as a reagent in organic synthesis.
Dimethylsilane: Another organosilicon compound with similar applications but different reactivity due to the presence of two methyl groups instead of three.
Uniqueness
Silane, [(3,3-dimethyl-1-butynyl)thio]trimethyl- is unique due to the presence of the 3,3-dimethyl-1-butynyl group, which imparts distinct reactivity and properties compared to other silanes. This makes it particularly useful in specific synthetic applications where such reactivity is desired.
Properties
CAS No. |
63135-81-9 |
|---|---|
Molecular Formula |
C9H18SSi |
Molecular Weight |
186.39 g/mol |
IUPAC Name |
3,3-dimethylbut-1-ynylsulfanyl(trimethyl)silane |
InChI |
InChI=1S/C9H18SSi/c1-9(2,3)7-8-10-11(4,5)6/h1-6H3 |
InChI Key |
UQCGSVARQGZMLQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C#CS[Si](C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



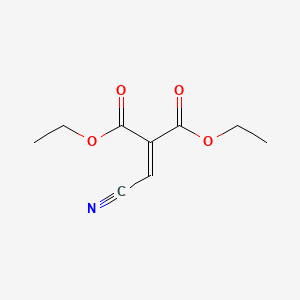
![2-[(Dibenzo[b,d]furan-4-yl)sulfanyl]propanamide](/img/structure/B14500721.png)

![Propanenitrile, 3-[[4-[(2-chloro-4-nitrophenyl)azo]-3-methylphenyl](2-hydroxyethyl)amino]-](/img/structure/B14500731.png)
